Impurities in pharmaceuticals like Losartan can arise during the manufacturing process or from degradation during storage. These impurities can be genotoxic, potentially causing DNA damage and leading to cancer. [, ] Therefore, monitoring and quantifying these impurities are crucial for ensuring drug safety. [, ]
Losartan Impurity 4 is typically derived during the synthesis of Losartan, a medication belonging to the angiotensin II receptor antagonist class. The presence of impurities, including Losartan Impurity 4, can arise from various stages of the synthesis process, which may involve multiple chemical reactions and intermediates.
Losartan Impurity 4 falls under the category of pharmaceutical impurities, specifically those that may affect the quality and safety of drug formulations. Regulatory agencies closely monitor such impurities due to their potential impact on patient health.
The synthesis of Losartan and its impurities, including Losartan Impurity 4, can be achieved through several methods. One common approach involves reacting a cyano-containing intermediate with an azide reagent in a solvent such as toluene. This reaction is typically facilitated by a catalyst and includes steps to remove residual azide ions to avoid introducing harmful impurities into the final product .
A detailed synthesis method includes:
Losartan Impurity 4 has a complex molecular structure characterized by multiple functional groups that influence its chemical behavior. The structural formula typically includes:
The molecular weight and specific structural features can be identified through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These analyses confirm the identity and purity of the synthesized compound.
Losartan Impurity 4 can participate in various chemical reactions typical for pharmaceutical compounds. These may include:
The reactivity of Losartan Impurity 4 can be assessed through high-performance liquid chromatography (HPLC) methods that allow for the quantification of this impurity alongside its parent compound during stability studies .
Research indicates that impurities like Losartan Impurity 4 might contribute to side effects or alter the therapeutic efficacy of Losartan. Detailed pharmacological studies are necessary to assess these impacts.
Losartan Impurity 4 typically exhibits:
Key chemical properties include:
Losartan Impurity 4 serves several scientific purposes:
Impurity profiling in angiotensin II receptor blockers (ARBs) like losartan is critical for ensuring drug safety and efficacy. Sartans contain tetrazole rings synthesized using azide reagents, which may introduce genotoxic azido impurities if not rigorously controlled. Recent studies have detected azide impurities in losartan at levels up to 30 μg/g, necessitating advanced analytical methods like headspace gas chromatography with dual flame ionization detectors (HS-GC-FID/FID) for quantification [1]. Impurities such as Losartan Impurity 4 (CAS 141949-90-8) can arise during synthesis or storage and may compromise product quality. Regulatory guidelines mandate strict limits—typically below 5 μg/g—for such impurities due to their potential DNA-damaging effects [1] [5].
Table 1: Key Impurities in Sartans and Detection Methods
Impurity Type | Example Compounds | Primary Detection Method | Quantification Limit |
---|---|---|---|
Azido impurities | Hydrazoic acid derivatives | HS-GC-FID/FID | 1.9 μg/g |
Nitrosamines | NMBA, NDMA, NDEA | LC-MS/MS | 0.003 ppm |
Acid degradation products | Losartan Impurity 4 (LD-I, LD-II) | Preparative HPLC & 2D-NMR | N/A |
The losartan impurity landscape evolved significantly after 2018, when global recalls identified carcinogenic nitrosamines (NDMA, NDEA) in ARB APIs. In 2019, a third nitrosamine—N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)—was detected in losartan lots manufactured by Hetero Labs, triggering extensive recalls [5] [9]. Concurrently, novel acid degradation products (LD-I, LD-II, LD-III) were isolated under forced conditions, characterized as complex cyclododecaphane structures via Q-TOF and NMR [1]. Losartan Impurity 4 (C₂₂H₂₁ClN₆O), initially identified as an aldehyde derivative (141949-90-8), emerged as a key degradation marker. This impurity’s discovery underscored vulnerabilities in synthetic pathways, particularly the reuse of solvents or nitrite-containing reagents [1] [6].
Table 2: Timeline of Major Losartan Impurity Discoveries
Year | Impurity Class | Specific Compounds | Detection Source |
---|---|---|---|
2018 | Nitrosamines | NDMA, NDEA | Valsartan/losartan APIs |
2019 | NMBA | N-Nitroso-N-methyl-4-aminobutyric acid | Hetero Labs losartan |
2016 | Acid degradation products | LD-I, LD-II, LD-III (cyclododecaphanes) | Forced degradation studies |
2021 | Azido impurities | Hydrazoic acid | Sartans tablet analysis |
Nitrosamine contamination in losartan led to unprecedented regulatory actions. The FDA established interim acceptable intake limits for NMBA at 0.96 ppm and permitted temporary distribution of losartan with NMBA ≤9.82 ppm to avert drug shortages [5]. The EMA and ICH enforced stringent testing requirements using LC-MS/MS and GC-MS to quantify nitrosamines at parts-per-billion levels [7] [8]. Losartan Impurity 4, while not a nitrosamine, falls under scrutiny due to its structural alert (aldehyde group), which may indicate mutagenic potential. Regulatory frameworks like ICH M7 require categorization and control of such impurities at or below threshold of toxicological concern (TTC) levels (1.5 μg/day) [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7